
MS48107
Overview
Description
MS48107 is a selective positive allosteric modulator of G protein-coupled receptor 68 (GPR68). G protein-coupled receptor 68 is a receptor involved in various biological processes, including pH homeostasis, tumor growth, metastasis, and inflammation . This compound is known for its high selectivity for G protein-coupled receptor 68 over other closely related proton G protein-coupled receptors, neurotransmitter transporters, and hERG ion channels .
Preparation Methods
The synthesis of MS48107 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound can be dissolved in dimethyl sulfoxide (DMSO) for further use in experiments . Industrial production methods for this compound are also not publicly available, but it is typically produced in research laboratories for scientific studies.
Chemical Reactions Analysis
MS48107 undergoes various chemical reactions, including binding to specific receptors and modulating their activity. It has moderate binding affinity to the 5-hydroxytryptamine 2B receptor with a dissociation constant (K_i) value of 219 nanomolar . At the 5-hydroxytryptamine 2B receptor, this compound shows weak antagonist activity with a dissociation constant (K_i) value of 310 nanomolar . It also exhibits weak full agonist activity at the melatonin receptor 1 with an effective concentration (EC_50) value of 320 nanomolar and weak partial agonist activity at the melatonin receptor 2 with an effective concentration (EC_50) value of 540 nanomolar .
Scientific Research Applications
Chemical Properties and Mechanism of Action
- Molecular Formula : C₂₃H₂₀FN₅O₂
- Molecular Weight : 417.44 g/mol
- CAS Number : 2375070-79-2
MS48107 enhances the proton affinity of GPR68 through allosteric modulation, which allows it to effectively influence the receptor's activity without directly competing with the endogenous ligand. This mechanism positions this compound as a valuable tool for studying GPR68's physiological and pathophysiological roles in various contexts, particularly in neurobiology and cancer research .
This compound exhibits several key biological activities:
- Selectivity : It demonstrates high selectivity for GPR68 over closely related proton GPCRs and common drug targets, making it a promising candidate for targeted therapies .
- Blood-Brain Barrier Penetration : The compound is bioavailable and can cross the blood-brain barrier in mice, allowing for potential applications in neurological disorders .
- In Vivo Efficacy : In animal models, this compound has shown significant effects on glucose-dependent insulin secretion, indicating its potential use in metabolic disorders .
Neurobiology
This compound's ability to modulate GPR68 makes it particularly relevant in neurobiological research. Studies have indicated that activation of GPR68 can influence neuronal signaling pathways, which may be beneficial for understanding conditions like neurodegeneration and psychiatric disorders .
Cancer Research
The compound has been investigated for its role in cancer therapy. Specifically, combining this compound with MEK inhibitors has shown promising results in reducing viability and inducing differentiation in cancer-derived cells. This combination therapy could be pivotal in treating conditions such as neurofibromatosis .
Activity Type | Description | Value |
---|---|---|
GPR68 Activation | Allosteric Modulation | Potent |
Selectivity | Over other GPCRs | High |
Blood-Brain Barrier | Penetration Capability | Yes |
In Vivo Efficacy | Glucose-dependent insulin secretion enhancement | Significant |
Table 2: Comparative Analysis of GPR68 Modulators
Compound Name | Mechanism Type | Selectivity for GPR68 | Blood-Brain Barrier Penetration |
---|---|---|---|
This compound | Positive Allosteric Modulator | High | Yes |
Ogerin | Positive Allosteric Modulator | Moderate | Limited |
Case Study 1: Neurofibromatosis Treatment
In a study examining the effects of this compound on neurofibromatosis, researchers combined it with MEK inhibitors to assess its impact on Schwann cell proliferation. The results demonstrated that this combination led to a permanent cessation of cell expansion post-treatment, suggesting a novel therapeutic strategy for managing this condition .
Case Study 2: Metabolic Disorders
Another investigation focused on this compound's role in enhancing insulin secretion from pancreatic cells. The findings revealed that this compound significantly improved glucose metabolism in wild-type mice but not in GPR68 knockout models, highlighting its potential application in diabetes management .
Mechanism of Action
MS48107 exerts its effects by selectively binding to G protein-coupled receptor 68 and modulating its activity. As a positive allosteric modulator, it enhances the receptor’s response to its natural ligand without directly activating the receptor . This modulation leads to various downstream effects, including changes in cellular signaling pathways involved in pH homeostasis, tumor growth, metastasis, and inflammation . This compound also interacts with other receptors, such as the 5-hydroxytryptamine 2B receptor and melatonin receptors, but with lower affinity and activity .
Comparison with Similar Compounds
MS48107 is unique in its high selectivity for G protein-coupled receptor 68 compared to other proton G protein-coupled receptors, neurotransmitter transporters, and hERG ion channels . Similar compounds include other positive allosteric modulators of G protein-coupled receptor 68, such as compound 71, which also shows selectivity for G protein-coupled receptor 68 but with different binding affinities and activities . This compound’s ability to cross the blood-brain barrier and maintain high exposure levels in both plasma and brain further distinguishes it from other compounds .
Biological Activity
MS48107 is a synthetic compound identified as a potent and selective positive allosteric modulator (PAM) of the proton-sensing orphan G protein-coupled receptor (GPCR) GPR68. This compound has garnered attention due to its significant biological activity, particularly in modulating physiological and pathophysiological processes associated with GPR68.
Chemical Characteristics
- Chemical Class : Synthetic organic compound
- Synonyms : GPR68 α-PAM 71
- Bioavailability : High; demonstrated brain penetration in murine models
- Mechanism of Action : Allosterically increases proton affinity (α-cooperativity) for GPR68, enhancing receptor activation in response to proton concentration changes.
Structure-Activity Relationship (SAR)
A comprehensive SAR study has shown that this compound exhibits a 33-fold increase in allosteric activity compared to its predecessor compound. This study highlighted its high selectivity over closely related proton GPCRs and common drug targets, making it an essential tool for further research into GPR68 functions .
Biological Activity Data
The following table summarizes key biological activities and characteristics of this compound:
Parameter | Value |
---|---|
Allosteric Activity | 33-fold increase |
Selectivity | High (over 48 common drug targets) |
Bioavailability | Yes |
Brain Penetration | Yes |
Primary Target | GPR68 |
Mechanistic Insights
GPR68 functions as a mechanotransducer and is involved in various biological processes, including:
- pH homeostasis
- Tumor growth and metastasis
- Inflammation
- Osteoclast development
- Insulin secretion
- Epithelial barrier function
The modulation of GPR68 by this compound can potentially elucidate the receptor's roles in these processes, particularly under pathological conditions .
Case Studies and Research Findings
Recent studies have utilized this compound to explore its effects on cellular signaling pathways. For instance, research employing a GloSensor cAMP assay demonstrated that this compound effectively potentiates proton-mediated receptor activation, leading to increased cyclic AMP production in HEK293T cells transfected with GPR68 .
Notable Research Findings:
- In Vitro Studies : this compound significantly enhances the activation of GPR68 in response to varying proton concentrations, indicating its potential utility in studying acid-sensing mechanisms in cells.
- In Vivo Studies : The compound's ability to penetrate the blood-brain barrier suggests potential applications in neurological research, particularly concerning conditions influenced by pH changes in the brain .
Q & A
Basic Research Questions
Q. What is the primary pharmacological target of MS48107, and how does its mechanism differ from orthosteric ligands?
this compound is a selective positive allosteric modulator (PAM) of G protein-coupled receptor 68 (GPR68), a proton-sensing GPCR. Unlike orthosteric ligands, which bind the receptor’s active site, this compound enhances receptor activity by binding to a distinct allosteric site, amplifying proton-induced signaling without directly activating the receptor . This mechanism is critical for studying pH-dependent physiological processes, such as inflammation and neuronal signaling.
Q. What experimental models are validated for studying this compound’s activity?
HEK-293 cells transfected with GPR68 are commonly used for in vitro assays to measure cAMP production or calcium mobilization . In vivo models, such as mice, are employed to assess blood-brain barrier (BBB) penetration and CNS effects, leveraging this compound’s ability to cross the BBB .
Q. How should researchers handle this compound’s solubility and stability in experimental workflows?
this compound is soluble in DMSO (100 mg/mL, 239.56 mM). For long-term storage, store powder at -20°C (stable for 1 year) and dissolved aliquots at -20°C (stable for 6 months). Avoid freeze-thaw cycles to prevent degradation .
Advanced Research Questions
Q. What strategies optimize the use of this compound in structure-activity relationship (SAR) studies for GPR68 modulation?
SAR studies for this compound involve modifying three regions: (1) the aminotriazole ring (critical for allosteric activity), (2) the benzyl alcohol group (enhances BBB penetration), and (3) the benzylamine substituent (improves selectivity over hERG channels). Use functional assays (e.g., cAMP accumulation in HEK-293 cells) to quantify potency (EC50) and selectivity .
Q. How can researchers validate this compound’s selectivity against related proton-sensing GPCRs (e.g., GPR4, TDAG8)?
Employ competitive binding assays using radiolabeled ligands (e.g., [³H]-MS48107) and screen against a panel of 48 off-target receptors, including GPR4 and TDAG8. This compound exhibits >100-fold selectivity for GPR68 over related proton GPCRs and neurotransmitter transporters .
Q. What experimental designs address discrepancies between in vitro potency and in vivo efficacy of this compound?
In vitro-to-in vivo translation challenges may arise due to pH variations in physiological environments. Use pH-controlled assays (e.g., pH 6.4–7.0 for GPR68 activation) and validate findings in disease models (e.g., neuroinflammation in mice) with pharmacokinetic profiling to confirm brain exposure levels .
Q. How should contradictory data on this compound’s receptor specificity (e.g., GPR4 vs. GPR68) be resolved?
The claim in that this compound acts on GPR4 is inconsistent with primary studies . To resolve this, replicate key experiments using GPR4-knockout models or competitive antagonists (e.g., compound 13 for TDAG8). Cross-validate results with independent labs to confirm target specificity.
Q. What considerations are critical for integrating this compound into multi-omics studies of GPR68 signaling pathways?
Pair this compound treatment with transcriptomic (RNA-seq) and phosphoproteomic profiling to map downstream pathways (e.g., cAMP/PKA, MAPK). Include negative controls (e.g., GPR68-knockout cells) and orthogonal validation (e.g., siRNA knockdown) to distinguish direct vs. indirect effects .
Q. How can researchers assess this compound’s BBB penetration in preclinical models quantitatively?
Use LC-MS/MS to measure brain-to-plasma ratios in mice after systemic administration. A ratio >0.3 indicates significant BBB penetration. Correlate with behavioral assays (e.g., fear conditioning) to confirm functional CNS activity .
Q. Methodological Guidance
Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?
Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) with a variable slope model. Report EC50 values with 95% confidence intervals and use ANOVA for cross-condition comparisons (e.g., pH 6.4 vs. 7.0) .
Q. How should researchers mitigate batch-to-batch variability in this compound synthesis?
Validate compound purity (>98%) via HPLC and NMR. Include a reference batch in each experiment and standardize storage conditions to minimize degradation .
Properties
Molecular Formula |
C23H20FN5O2 |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
[2-[4-amino-6-[(4-phenoxyphenyl)methylamino]-1,3,5-triazin-2-yl]-3-fluorophenyl]methanol |
InChI |
InChI=1S/C23H20FN5O2/c24-19-8-4-5-16(14-30)20(19)21-27-22(25)29-23(28-21)26-13-15-9-11-18(12-10-15)31-17-6-2-1-3-7-17/h1-12,30H,13-14H2,(H3,25,26,27,28,29) |
InChI Key |
KKHDNAZPEMYUNO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CNC3=NC(=NC(=N3)N)C4=C(C=CC=C4F)CO |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CNC3=NC(=NC(=N3)N)C4=C(C=CC=C4F)CO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MS48107; MS-48107 MS 48107 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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